molecular formula C15H20N4O2 B4614932 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

Cat. No. B4614932
M. Wt: 288.34 g/mol
InChI Key: BJMJWXXRGKGBNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions of hydrazines with suitable diketones or their equivalents. Although the specific synthesis pathway for this compound is not directly available, related syntheses involve advanced organic synthesis techniques including amidation, esterification, and cycloaddition reactions. For instance, the synthesis of similar pyrazole derivatives has been described through direct amidation of protected amines, Suzuki cross-coupling reactions, and 1,3-dipolar cycloadditions, highlighting the versatility and complexity of synthesizing such compounds (Gulraiz Ahmad et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including our compound of interest, is characterized by X-ray crystallography, NMR (Nuclear Magnetic Resonance), and mass spectrometry. These techniques reveal the spatial arrangement of atoms within the molecule and confirm the presence of the pyrazole core and its substituents. X-ray crystallography, in particular, provides detailed insights into the molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's reactivity and properties (K. Kumara et al., 2018).

Scientific Research Applications

Microwave-Assisted Synthesis and Activity

Microwave-assisted synthesis has been applied to create tetrazolyl pyrazole amides, which exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities. These compounds, including structures similar to the specified chemical, have been synthesized efficiently using microwave irradiation, reducing reaction times significantly compared to conventional methods (Hu, Wang, Zhou, & Xu, 2011).

Antimicrobial Activity of Pyrazole Derivatives

Research on the antimicrobial activity of pyrazole derivatives, including compounds structurally related to the specified chemical, has demonstrated their efficacy against a range of bacterial and fungal pathogens. These studies highlight the potential of pyrazole compounds in developing new antimicrobial agents (Aytemi̇r, Erol, Hider, & Özalp, 2003).

Synthesis of Benzamide-Based Aminopyrazoles

Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable anti-avian influenza virus activity. The synthesis of these compounds provides a new route to explore potential antiviral agents, demonstrating the versatility of pyrazole derivatives in addressing viral diseases (Hebishy, Salama, & Elgemeie, 2020).

Nematocidal and Fungicidal Applications

Studies on pyrazole carboxamide derivatives have revealed their weak fungicidal but significant nematocidal activity against plant pathogens, offering a new approach to managing agricultural pests and diseases. This research underscores the potential agricultural applications of pyrazole derivatives (Zhao, Xing, Xu, Peng, & Liu, 2017).

Conductive Polyamides for Sensing Applications

Research involving the synthesis of conductive aromatic polyamides incorporating pyrazole structures and their application in modifying electrodes for electrochemical sensing of drugs showcases the broader applicability of pyrazole derivatives beyond their biological activities. These studies highlight the potential of pyrazole-containing polymers in electrochemical sensors and other electronic applications (Abdel-Rahman, El-said, Sayed, & Abdel-Wahab, 2023).

properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-3-19-7-6-11(17-19)9-16-15(20)14-12-8-10(2)4-5-13(12)21-18-14/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMJWXXRGKGBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)C2=NOC3=C2CC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 3
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 4
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 5
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

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